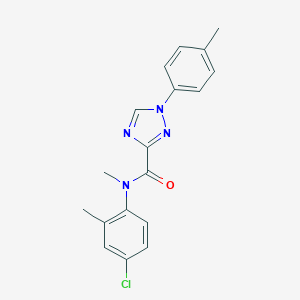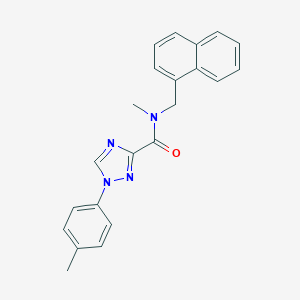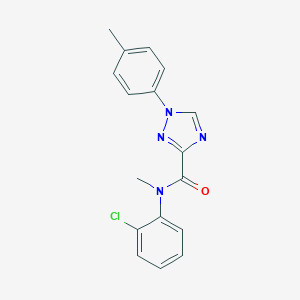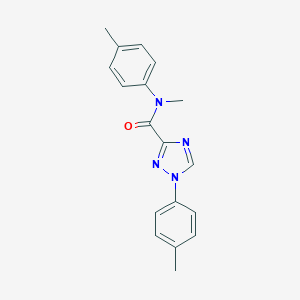![molecular formula C16H11ClO3 B279002 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mécanisme D'action
Curcumin exerts its effects through multiple mechanisms of action, including modulation of inflammatory cytokines, inhibition of transcription factors, and regulation of cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Curcumin also activates the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric roots and has been extensively studied in various in vitro and in vivo models. However, 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one has poor bioavailability and stability, which limits its therapeutic efficacy in humans. Various strategies, including the use of nanoparticles and analogs, have been developed to improve its bioavailability and stability.
Orientations Futures
There are several future directions for 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one research, including the development of novel analogs with improved bioavailability and stability, the identification of molecular targets and signaling pathways, and the evaluation of its therapeutic efficacy in various diseases. The use of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one in combination with other drugs or therapies is also an area of interest. Further studies are needed to fully understand the potential of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one as a therapeutic agent.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric roots using organic solvents. Chemical synthesis involves the condensation of ferulic acid and vanillin, while microbial fermentation utilizes microorganisms to produce 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties have been attributed to its ability to modulate multiple signaling pathways and target various molecular targets.
Propriétés
Nom du produit |
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one |
|---|---|
Formule moléculaire |
C16H11ClO3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
Clé InChI |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
SMILES isomérique |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)










